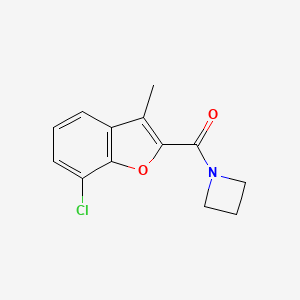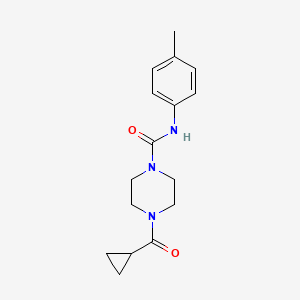
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide, also known as CP 690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases. The compound was first synthesized in 1999 by Pfizer, and since then, several research studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 works by selectively inhibiting the activity of JAKs, which are enzymes that play a crucial role in the signaling pathways that lead to inflammation and immune response. By blocking the activity of JAKs, the compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 has been shown to have a range of biochemical and physiological effects, including the inhibition of JAK activity, the reduction of pro-inflammatory cytokines, and the modulation of immune cell function. The compound has also been shown to have a favorable safety profile, with minimal side effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 for lab experiments is its specificity for JAKs, which allows for targeted inhibition of the signaling pathways that lead to inflammation and immune response. However, the compound is challenging to synthesize, and its use in lab experiments may be limited by its cost and availability.
Direcciones Futuras
Several future directions for research on N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 have been proposed, including the investigation of its potential use in other autoimmune diseases, the development of more efficient synthesis methods, and the exploration of combination therapies with other drugs. Additionally, further studies are needed to better understand the long-term safety and efficacy of the compound in clinical settings.
Métodos De Síntesis
The synthesis of N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 involves several steps, including the reaction of 2-chloro-4,6-dimethylphenylamine with thiophene-3-carboxylic acid, followed by the addition of a series of reagents to form the final product. The process is complex and requires specialized equipment and expertise, making it challenging to produce the compound in large quantities.
Aplicaciones Científicas De Investigación
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. The compound works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways that lead to inflammation and immune response.
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-8-5-9(2)12(11(14)6-8)15-13(16)10-3-4-17-7-10/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZJVPNBRNURGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)

![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)


![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)

![1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7462054.png)
